2-Fluorobenzylamine
Description
Significance and Research Interest in 2-Fluorobenzylamine
This compound, a substituted benzylamine (B48309) with a fluorine atom at the ortho position of the benzene (B151609) ring, is a compound of significant interest in various fields of chemical research. ontosight.ai Its molecular formula is C7H8FN. ontosight.ai The presence of the fluorine atom, a highly electronegative element, imparts unique chemical and physical properties to the molecule, influencing its reactivity, lipophilicity, and biological activity. cymitquimica.com This has made this compound a valuable building block in organic synthesis, particularly for the development of new pharmaceuticals and advanced materials. ontosight.ai
Research interest in this compound stems from its utility as a precursor in the synthesis of a wide range of more complex molecules. In medicinal chemistry, it serves as a key intermediate for creating compounds with potential therapeutic applications, including anticonvulsant, analgesic, anti-inflammatory, and anticancer agents. ontosight.aisigmaaldrich.com The fluorine substituent can enhance the metabolic stability and binding affinity of drug candidates to their biological targets. cymitquimica.com
In materials science, this compound is utilized in the preparation of fluorinated polymers, dyes, and pigments. ontosight.ai The incorporation of fluorine can modify the properties of materials, leading to enhanced thermal stability, chemical resistance, and specific optical characteristics. For instance, it has been used in the creation of supramolecular organic fluorophores. psu.edu
The study of this compound and its derivatives also provides insights into fundamental chemical principles, such as the effects of halogen substitution on reaction mechanisms and molecular interactions. Researchers are actively exploring its role in coordination chemistry and as a ligand in catalysis. vulcanchem.com
Scope and Objectives of the Research Outline on this compound
This article provides a focused overview of the chemical compound this compound, based on existing academic research. The primary objective is to present a detailed and scientifically accurate account of its synthesis, chemical properties, and its applications as a chemical intermediate in medicinal chemistry and materials science.
The scope of this article is strictly limited to the chemical aspects of this compound. It will detail established synthetic routes, describe its key chemical properties and reactivity, and explore its role as a precursor in the synthesis of various derivatives. The applications section will focus on the use of this compound to create other molecules with specific functionalities in the fields of medicinal chemistry and materials science.
This research outline will not include information on dosage, administration, or the safety and adverse effect profiles of this compound or its derivatives. The content is intended for an academic and research-oriented audience, focusing solely on the chemical synthesis, properties, and applications of this compound as a chemical intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFWYBZWRQWZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059003 | |
| Record name | Benzenemethanamine, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-99-6 | |
| Record name | 2-Fluorobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobenzylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, 2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Fluorobenzylamine and Its Derivatives
Established Synthetic Pathways for 2-Fluorobenzylamine
Reduction of 2-Fluorobenzonitrile (B118710)
A primary and widely utilized method for producing this compound is the reduction of 2-fluorobenzonitrile. ontosight.aigoogle.com This transformation of a nitrile group to a primary amine is a fundamental reaction in organic synthesis. Various reducing agents can be employed to facilitate this conversion. For instance, lithium N,N-dialkylaminoborohydride has been successfully used for this reduction. evitachem.com
A patented process details the reduction of various fluorine-containing benzonitrile (B105546) derivatives to their corresponding benzylamines. In this process, the reduction reaction is preferably carried out at temperatures between 80°C and 170°C, with an optimal range of 100°C to 150°C, for a duration of 1 to 5 hours. Following this method, this compound was synthesized from 2-fluorobenzonitrile with a high yield of 95.2% and a purity of 99.1%. google.com
The following table summarizes the synthesis of various fluorobenzylamine derivatives via the reduction of their corresponding benzonitriles, as described in the aforementioned patent.
| Fluorine-Containing Benzylamine (B48309) Derivative | Yield (%) | Purity (%) |
| This compound | 95.2 | 99.1 |
| 2,3-Difluorobenzylamine | 94.7 | 99.0 |
| 2,4-Difluorobenzylamine (B110887) | 93.2 | 99.4 |
| 2,5-Difluorobenzylamine | 94.7 | 99.2 |
| 3-Fluorobenzylamine (B89504) | 96.8 | 99.3 |
| 4-Fluorobenzylamine (B26447) | 95.9 | 99.1 |
Table 1: Synthesis of Fluorobenzylamine Derivatives via Nitrile Reduction. google.com
Reaction of 2-Fluorobenzyl Chloride with Ammonia (B1221849)
Another established route to this compound involves the reaction of 2-fluorobenzyl chloride with ammonia. ontosight.ai This method exemplifies a nucleophilic substitution reaction where the ammonia molecule displaces the chloride ion from the benzyl (B1604629) group.
A specific application of this method is seen in the synthesis of arprinocid, where 2-chloro-6-fluorobenzylamine (B93539) is prepared by reacting 2-chloro-6-fluorobenzyl chloride with ammonia in a benzene (B151609) solvent. drugfuture.com While this example involves a dichlorinated analog, the fundamental principle of reacting a benzyl halide with ammonia to form a benzylamine is directly applicable to the synthesis of this compound.
However, a significant drawback of using ammonia as the aminating agent is the potential for the formation of secondary and tertiary amines as byproducts. To achieve selectivity for the primary amine, a large excess of ammonia, sometimes 20 times the molar equivalent or more, is often required. epo.org An alternative approach to improve selectivity involves a multi-step process where a halogen compound is first reacted with ammonia and formaldehyde (B43269) to form a hexahydrotriazine compound, which is then decomposed to yield the desired primary amine. epo.org
Enzymatic Cascade Approaches for Fluorobenzylamine Synthesis
In the pursuit of greener and more sustainable chemical synthesis, biocatalysis has emerged as a powerful alternative to traditional chemical methods. researchgate.net Enzymatic cascades, utilizing a series of enzymes in a one-pot reaction, have been developed for the synthesis of benzylamine and its analogs from renewable feedstocks. researchgate.net
One such study established a five-step enzymatic cascade to produce m-fluorobenzylamine from m-fluoro-DL-phenylalanine with a conversion rate of over 98%. researchgate.netresearchgate.net The cascade involved the sequential action of L-amino acid deaminase (LAAD), hydroxymandelate synthase (HmaS), (S)-mandelate dehydrogenase (SMDH), benzoylformate decarboxylase (BFD), and a ω-transaminase (ω-TA). researchgate.net Although this research focused on the meta-substituted isomer, the methodology demonstrates the potential for developing similar enzymatic pathways for the synthesis of this compound.
The enzymes involved in a similar five-step cascade for benzylamine synthesis were sourced from various microorganisms:
L-amino acid deaminase (LAAD): Proteus mirabilis
Hydroxymandelate synthase (HmaS): Amycolatopsis orientalis
** (S)-mandelate dehydrogenase (SMDH):** Pseudomonas putida KT2440
Benzoylformate decarboxylase (BFD): Pseudomonas putida
Table 2: Enzymes and their sources for a five-step cascade synthesis of benzylamine. researchgate.net
Nucleophilic Substitution Reactions in this compound Synthesis
This compound can participate in nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry. chemimpex.com In these reactions, the amine group of this compound acts as a nucleophile, attacking an electrophilic center and displacing a leaving group.
For example, this compound has been used in nucleophilic substitution reactions with alkylating agents such as 2-(ω-bromoalkyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxides. mdpi.com These reactions were conducted in dimethyl sulfoxide (B87167) (DMSO) at 60°C for 3.5 hours, followed by purification to yield the desired N-substituted this compound derivatives. mdpi.com
Advanced Synthetic Strategies for this compound Analogs
Palladium-Catalyzed Coupling Reactions Utilizing this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound and its derivatives can serve as coupling partners in these powerful transformations.
For instance, sulfamides derived from this compound can act as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leading to yields greater than 90%. vulcanchem.com In other research, palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides has been developed to synthesize fluorinated anilines. nih.gov These reactions are notable for their use of the weak base potassium phenoxide (KOPh) and a catalyst system derived from AdBippyPhos and [Pd(allyl)Cl]2, which allows for low catalyst loadings and tolerance of various functional groups. nih.gov
The following table presents data from a study on the palladium-catalyzed N-arylation of benzylamines, demonstrating the effect of different bases on the reaction yield.
| Base | Yield (%) |
| K2CO3 | 40 |
| Cs2CO3 | 55 |
| K3PO4 | 12 |
| KOH | 75 |
| Ag2CO3 | 83 |
| Et3N | 48 |
| t-BuOK | 78 |
| Na2CO3 | 15 |
| NaHCO3 | 10 |
Table 3: Effect of Base on the Yield of Copper-Catalyzed N-Arylation of Benzylamine. sciengine.com While this data is for a copper-catalyzed reaction, it highlights the critical role of the base in amine arylation reactions, a principle that also applies to palladium-catalyzed systems.
Copper-Catalyzed N-Arylation of Benzylamines, Including this compound
Copper-catalyzed N-arylation represents a significant method for forming carbon-nitrogen bonds. An efficient approach has been developed for the synthesis of N-arylated amides through a copper(II) triflate-catalyzed direct oxidation of (aryl)methylamines, followed by N-arylation with diaryliodonium salts. sciengine.com In this process, the benzylamine is first oxidized to a primary arylamide using air as the oxidant, which is then N-arylated. sciengine.com
The reaction's scope has been tested with various benzylamines. When the methodology was applied to this compound, the corresponding N-arylated product was obtained, although in lower yields compared to unsubstituted benzylamine or benzylamines with other substituents. sciengine.com This suggests that the fluorine substituent at the ortho position influences the reaction's efficiency. sciengine.com
A typical procedure involves reacting the benzylamine with a diaryliodonium salt in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst, a ligand such as 1,10-phenanthroline, and a base like potassium carbonate (K₂CO₃) in a solvent like dimethyl sulfoxide (DMSO) at high temperatures. sciengine.com
Table 1: Copper-Catalyzed N-Arylation of Substituted Benzylamines
| Benzylamine Substrate | Diaryliodonium Salt | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | Diphenyliodonium triflate | 91 | sciengine.com |
| 4-Methylbenzylamine | Diphenyliodonium triflate | 89 | sciengine.com |
| 3-Fluorobenzylamine | Diphenyliodonium triflate | 78 | sciengine.com |
| This compound | Diphenyliodonium triflate | 75 | sciengine.com |
Ruthenium-Catalyzed Deaminative Coupling in Secondary Amine Synthesis with Fluorobenzylamines
Ruthenium complexes have been identified as effective catalysts for the deaminative coupling of primary amines, a process that involves C-N bond activation. marquette.edu This methodology provides a direct route to valuable nitrogen-containing heterocyclic products. marquette.edu Catalytic systems generated in situ from ruthenium complexes have been shown to mediate these coupling reactions effectively. marquette.edu Specifically, the aerobic oxidative dehydrogenation of primary amines to nitriles can be achieved using copper catalysis, and this transformation is successful for substrates like this compound. acs.orgnih.gov In one such system, a combination of a copper(I) iodide (CuI) catalyst and a 4-dimethylaminopyridine (B28879) (DMAP) ligand in 1,4-dioxane (B91453) under an oxygen atmosphere efficiently converts this compound to 2-fluorobenzonitrile with a 98% yield. acs.orgnih.gov
While direct ruthenium-catalyzed deaminative coupling of this compound to form secondary amines is a plausible extension of this chemistry, specific examples in the provided literature focus more on the broader applicability of the method to primary aliphatic amines for creating valuable scaffolds. marquette.edu The development of these catalytic systems offers an operationally simple and chemoselective protocol without the need for reactive reagents or the formation of wasteful byproducts. marquette.edu
Synthesis of N-(2-fluorobenzyl)-1-adamantanecarboxamide
The synthesis of N-(2-fluorobenzyl)-1-adamantanecarboxamide involves the formation of a carboxamide bond between an adamantane (B196018) core and a 2-fluorobenzyl group. ontosight.ai This can be accomplished through standard peptide coupling reactions. ontosight.ai
The general procedure consists of reacting an adamantane carboxylic acid derivative with this compound. ontosight.ai This reaction is carried out in the presence of a suitable coupling agent to facilitate the amide bond formation. ontosight.ai The adamantane moiety provides a rigid and lipophilic scaffold, while the 2-fluorobenzyl group introduces aromaticity and the specific electronic properties of fluorine. ontosight.ai While detailed experimental conditions for this specific compound are not extensively reported, the synthesis follows established protocols for creating amide derivatives from adamantane structures. ontosight.ainih.gov
Synthesis of Pyrrolidine-2,5-dione Derivatives from this compound
Pyrrolidine-2,5-dione (succinimide) derivatives are recognized as core structures in many compounds with a range of therapeutic activities. acs.org A synthetic pathway to produce these derivatives involves this compound as a key starting material. acs.org
The synthesis of (R)-N-(2-fluorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide begins with the coupling of Boc-d-alanine and this compound. acs.org This step is performed using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in anhydrous dichloromethane (B109758) (DCM) to yield the amide derivative, (R)-tert-butyl-(1-((2-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate. acs.org
The subsequent steps involve:
Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed using trifluoroacetic acid (TFA), followed by neutralization with ammonium (B1175870) hydroxide (B78521) to give the free amine. acs.org
Succinylation: The resulting amine intermediate is then reacted with an equimolar amount of succinic anhydride (B1165640) to form the corresponding succinamic acid. acs.org
Cyclization: The final pyrrolidine-2,5-dione ring is formed through a cyclization step, yielding the target molecule. acs.org
This multi-step synthesis demonstrates the utility of this compound in building more complex, biologically relevant scaffolds. acs.org
Synthesis of Benzo[d]isothiazol-3(2H)-one 1,1-dioxide Derivatives with this compound
Derivatives of benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin) can be synthesized using this compound as a nucleophile. mdpi.comresearchgate.net The synthetic strategy involves a two-step process to create a linker between the saccharin (B28170) core and the fluorinated benzyl group. mdpi.com
The synthesis proceeds as follows:
Alkylation of Saccharin: The sodium salt of saccharin is first alkylated with an appropriate α,ω-dibromoalkane (e.g., 1,5-dibromopentane). This reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) under reflux conditions for 24 hours. mdpi.comresearchgate.net The product is an N-alkylated saccharin with a terminal bromine atom. mdpi.com
Nucleophilic Substitution: The resulting bromoalkyl saccharin derivative is then used as an alkylating agent in a nucleophilic substitution reaction with this compound. mdpi.com This step is performed in a solvent such as dimethyl sulfoxide (DMSO) at 60 °C for approximately 3.5 hours. mdpi.comresearchgate.net
Following purification by flash chromatography, the desired 2-(ω-(N-(2-fluorobenzyl)amino)alkyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives are obtained. mdpi.com
Table 2: Synthesis of Saccharin Derivatives using this compound
| Alkylating Agent | Amine | Product | Reference |
|---|
Fluorination of N6-Benzyladenosine Analogs
This compound is utilized in the synthesis of fluorinated N6-benzyladenosine analogs, which have been studied for their potential antiviral properties. nih.gov The synthesis of N6-(2-Fluorobenzyl)adenosine involves the condensation of a protected adenosine (B11128) precursor with this compound. nih.gov
The general procedure is as follows:
A protected adenosine derivative, such as N6-(2-fluorobenzyl)-2′,3′,5′-tri-O-isobutyroyladenosine, is prepared by reacting the starting adenosine material with this compound in acetonitrile (B52724) (MeCN) with N,N-diisopropylethylamine (DIPEA) as a base at 70 °C. nih.gov
The reaction mixture is stirred for several hours, after which the protected product is isolated and purified via column chromatography. nih.gov
The protecting groups (isobutyroyl groups) are then removed by treating the intermediate with a solution of methylamine (B109427) (MeNH₂) in ethanol (B145695) at room temperature. nih.gov
After purification, the final product, N6-(2-fluorobenzyl)adenosine, is obtained as a white powder. nih.gov
Green Chemistry and Sustainable Synthesis Approaches for this compound
The principles of green chemistry are increasingly being applied to the synthesis of important chemical intermediates like this compound and its derivatives. One key area of focus is the use of environmentally benign oxidants. For instance, the copper-catalyzed aerobic oxidative dehydrogenation of primary amines, including this compound, utilizes molecular oxygen as the ultimate green oxidizing agent. acs.orgnih.gov This method avoids the use of stoichiometric, often hazardous, chemical oxidants, reducing waste and improving the environmental profile of the transformation. acs.org The reaction, catalyzed by CuI with DMAP as a ligand, efficiently converts this compound to 2-fluorobenzonitrile in high yield. nih.gov
Another approach involves the development of industrially advantageous processes for producing fluorobenzylamine derivatives. A patented process describes the reduction of a fluorine-containing benzonitrile derivative to the corresponding benzylamine, which can then be converted to other useful intermediates. google.com While this specific patent focuses on the synthesis of 2,6-difluorobenzylamine (B1295058) from 2,6-difluorobenzonitrile (B137791) using a Raney-Nickel catalyst and hydrogen gas, the underlying principles of optimizing reaction conditions for industrial-scale production to improve efficiency and reduce waste are central to green chemistry. google.com
Furthermore, research into novel bifunctional catalysts for direct amide formation, such as N,N-di-isopropylbenzylamineboronic acids, aims to create more efficient and atom-economical synthetic routes. rsc.org These catalysts can facilitate direct condensation between carboxylic acids and amines, potentially in greener solvents like fluorobenzene, thereby minimizing the need for coupling agents and reducing byproduct formation. rsc.org
Conformational Analysis and Spectroscopic Characterization of 2 Fluorobenzylamine
Theoretical and Computational Studies of 2-Fluorobenzylamine Conformations
Theoretical and computational methods are invaluable for understanding the conformational preferences and energetic properties of molecules like this compound. These approaches allow for the detailed exploration of the potential energy surface and the identification of stable conformers.
Potential Energy Surface Calculations (e.g., B3LYP/6-311++G, MP2/6-311++G)
The conformational landscape of this compound is primarily defined by the rotation of the aminic side chain relative to the phenyl ring. To map this, the complete potential energy surface has been calculated using quantum chemical methods. nih.gov Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G** basis set has been employed for a comprehensive scan of the potential energy surface. nih.govcore.ac.uk Furthermore, the geometries of the stable conformers identified from the potential energy surface scan were optimized at a higher level of theory, specifically Møller-Plesset perturbation theory to the second order (MP2) with the same 6-311++G** basis set, to provide more accurate energy and structural information. nih.govcore.ac.ukresearchgate.net
These calculations predicted the existence of four stable conformers for this compound. nih.gov The relative energies and key dihedral angles of these conformers are crucial for understanding their stability and the likelihood of their observation in experimental studies.
Analysis of Intramolecular Hydrogen Bonds (e.g., N-H...π, F...H-N)
Intramolecular hydrogen bonds play a critical role in stabilizing specific conformations of this compound. The theoretical calculations revealed the presence of distinct non-covalent interactions in the different conformers. nih.govresearchgate.net
In the most stable conformer, identified as the global minimum, a significant intramolecular hydrogen bond is formed between the fluorine atom on the phenyl ring and one of the hydrogen atoms of the amino group (F...H-N). nih.gov This interaction is a key factor in dictating the perpendicular orientation of the side chain relative to the phenyl plane in this conformer. nih.gov
In a higher energy conformer, the amino group is oriented towards the aromatic ring, suggesting a stabilizing N-H...π interaction between the amino hydrogens and the electron cloud of the phenyl ring. researchgate.net The presence and nature of these weak hydrogen bonds are fundamental to the conformational preferences of the molecule.
Tunneling Motions and Energy Barriers in this compound
One of the conformers of this compound exhibits a fascinating quantum mechanical phenomenon known as tunneling. nih.govresearchgate.net This occurs when the amino group moves between two equivalent positions with respect to the phenyl plane, passing through an energy barrier. nih.gov This tunneling motion leads to a splitting of the rotational transitions observed in the molecule's spectrum. researchgate.net
The ortho-fluorination in this compound has a dramatic effect on this tunneling, increasing the splitting by four orders of magnitude compared to the parent molecule, benzylamine (B48309). nih.gov To analyze this motion, a one-dimensional flexible model was employed. This model allowed for the estimation of the energy barrier for the transition state of this tunneling motion to be approximately 8.0 kJ mol⁻¹. nih.gov
Molecular Modeling of Interactions
Molecular modeling, through the application of quantum chemical calculations, provides a detailed picture of the interactions at play within the this compound molecule. By optimizing the geometries and calculating the energies of the different conformers, researchers can visualize and quantify the non-covalent interactions.
For instance, the calculated geometries clearly show the orientation of the amino group and the distances between interacting atoms, such as the F...H distance in the F...H-N hydrogen bond and the proximity of the amino hydrogens to the phenyl ring in the N-H...π interaction. These models are essential for interpreting experimental data and understanding the balance of forces that determine the preferred molecular structures.
Rotational Spectroscopy of this compound
Rotational spectroscopy is a powerful experimental technique for determining the precise three-dimensional structures of molecules in the gas phase. By analyzing the absorption of microwave radiation, detailed information about the moments of inertia and, consequently, the geometry of the different conformers can be obtained.
Identification of Stable Conformers via Rotational Spectra
The study of this compound using rotational spectroscopy in a free-jet expansion has provided definitive evidence for the existence of multiple conformers. nih.govresearchgate.net The experimental rotational spectra confirmed the presence of two of the four conformers predicted by the theoretical calculations. nih.gov
The most intense set of transitions in the spectrum was assigned to the global minimum conformer (Conformer I). nih.gov This conformer is characterized by a nearly perpendicular arrangement of the aminic side chain with respect to the phenyl plane and is stabilized by the F...H-N intramolecular hydrogen bond. nih.gov
A second, less abundant conformer (Conformer II) was also identified, with an energy estimated to be approximately 5 kJ mol⁻¹ higher than the global minimum. nih.gov In this conformer, the dihedral angle of the side chain is smaller, and the amino group points towards the ortho hydrogen atom of the aromatic ring. nih.gov The rotational transitions of this conformer were observed to be split due to the tunneling motion of the amino group. nih.govresearchgate.net
The excellent agreement between the experimentally determined rotational constants and those calculated theoretically for these two conformers provided a conclusive identification of their structures.
Table 1: Theoretically Predicted and Experimentally Observed Conformers of this compound
| Conformer | Theoretical Method | Relative Energy (kJ mol⁻¹) | Key Dihedral Angle (τ(C1-C2-Cα-N)) | Stabilizing Interaction | Experimental Observation |
| I | B3LYP/6-311++G | 0.0 | ~90° | F...H-N | Yes (Global Minimum) |
| II | B3LYP/6-311++G | ~5.0 | Smaller than I | N-H...π | Yes |
| III | B3LYP/6-311++G | - | - | - | Not Observed |
| IV | B3LYP/6-311++G | - | - | - | Not Observed |
Data compiled from Calabrese et al. (2013). nih.gov
Analysis of Nuclear Quadrupole Hyperfine Structure
High-resolution microwave spectroscopy allows for the detailed analysis of the ¹⁴N nuclear quadrupole hyperfine structure in this compound. This phenomenon arises from the interaction between the electric quadrupole moment of the nitrogen nucleus and the local electric field gradient created by the surrounding electrons. This interaction causes minuscule splittings in the rotational spectral lines, providing a sensitive probe of the electronic environment at the nitrogen atom.
Studies have successfully resolved the hyperfine structure for the two most stable conformers of this compound. nih.gov The differing orientations of the amino group in these conformers result in distinct electronic environments, which are reflected in their unique nuclear quadrupole coupling constants (χaa and χbb). researchgate.net The determination of these constants is a conclusive method for the identification and structural assignment of each conformer observed in the gas phase. researchgate.net The precise experimental values are reported in the work by Calabrese et al. in ChemPhysChem (2013). nih.gov
Investigation of Tunneling Splittings
The rotational spectrum of one of the conformers of this compound exhibits a distinct phenomenon known as tunneling splitting. nih.gov This quantum mechanical effect is caused by a large-amplitude internal motion, specifically the inversion or "tunneling" of the amino (-NH₂) group between two equivalent positions relative to the phenyl plane. nih.govcore.ac.uk This motion splits each rotational transition into two components.
The ortho-fluorination of the benzene (B151609) ring in this compound has a dramatic effect, increasing the magnitude of this tunneling splitting by four orders of magnitude compared to the parent molecule, benzylamine. nih.gov This significant increase indicates a lower energy barrier for the amino group inversion. Analysis of this splitting using a one-dimensional flexible model allowed for the estimation of the energy barrier for this transition to be approximately 8.0 kJ mol⁻¹. nih.govresearchgate.net The precise value of the tunneling splitting is a key parameter reported in detailed spectroscopic studies. nih.gov
Advanced Spectroscopic Techniques for this compound Analysis
A comprehensive understanding of this compound requires the application of several complementary spectroscopic techniques for full structural confirmation and purity assessment.
Molecular Rotational Resonance (MRR) Spectroscopy for Impurity Quantification
Molecular Rotational Resonance (MRR) spectroscopy is a powerful and highly specific analytical technique for identifying and quantifying components in a mixture without the need for chromatographic separation. researchgate.net Its high resolution allows it to unambiguously distinguish between constitutional isomers, making it ideal for impurity profiling. unibo.it
MRR has been successfully used to quantify fluorobenzylamine isomers in raw materials. unibo.itnih.gov For instance, in a sample of 2,4-difluorobenzylamine (B110887), MRR was able to quantify impurities including this compound and 4-fluorobenzylamine (B26447). researchgate.netunibo.it The quantitative performance for these types of impurities has been demonstrated in the range of 0.05% to 5.0% (v/v), showcasing the technique's suitability for validating the purity of pharmaceutical starting materials. unibo.itnih.gov
Table 1: Examples of Impurity Quantification using MRR This table illustrates the capability of MRR in analyzing related fluorobenzylamine compounds.
| Analyte (Matrix) | Impurity Quantified | Concentration Range | Reference |
|---|---|---|---|
| 2,4-Difluorobenzylamine | This compound | 0.05-5% (v/v) | unibo.it |
| 2,4-Difluorobenzylamine | 4-Fluorobenzylamine | 0.05-5% (v/v) | unibo.it |
| 2,4-Difluorobenzylamine | Benzylamine | 0.05-5% (v/v) | unibo.it |
NMR Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Elucidation and Enantiopurity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Characteristic signals for this compound include resonances for the benzylic protons (-CH₂) and a complex pattern for the four aromatic protons, with chemical shifts and coupling constants influenced by both the fluorine and aminomethyl substituents.
¹³C NMR: The carbon NMR spectrum reveals the carbon skeleton of the molecule. The position of the fluorine atom significantly influences the chemical shifts of the carbon atoms in the aromatic ring, allowing for clear differentiation from its isomers, 3-fluorobenzylamine (B89504) and 4-fluorobenzylamine. researchgate.net
¹⁹F NMR: The ¹⁹F NMR spectrum offers a direct and sensitive method for confirming the presence and electronic environment of the fluorine atom, typically showing a single characteristic resonance for this compound.
While this compound itself is achiral, its derivatives can be chiral. The enantiopurity of these chiral primary amine derivatives can be determined by NMR using chiral derivatizing agents. For example, a chiral amine can be condensed with 2-formylphenylboronic acid and a chiral diol like (R)-BINOL. This creates a mixture of diastereomeric iminoboronate esters, which exhibit separate, well-resolved signals in the ¹H NMR spectrum, allowing the diastereomeric (and thus enantiomeric) ratio to be accurately determined by integration.
FT-IR and UV-Vis Spectroscopy
Vibrational and electronic spectroscopy provide further confirmation of the molecule's identity and functional groups.
FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound is used to confirm its identity by matching its unique vibrational fingerprint. Key characteristic absorption bands include N-H stretching from the primary amine, aromatic and aliphatic C-H stretching, C=C stretching from the benzene ring, and the distinctive C-F stretching vibration.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within the molecule. The spectrum of this compound and its derivatives shows absorptions in the UV region characteristic of the substituted benzene ring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile impurities in this compound samples.
Gas Chromatography (GC): GC separates the sample components based on their boiling points and interactions with the column's stationary phase. This is effective for assessing purity, with commercial suppliers often specifying purity levels greater than 96-98% as determined by GC.
Mass Spectrometry (MS): As components elute from the GC column, the mass spectrometer fragments them and detects the resulting ions. The mass spectrum of this compound is unique, with a characteristic molecular ion peak and fragmentation pattern that confirms its identity. researchgate.net
GC-MS analysis of different commercial batches of fluorobenzylamine isomers has shown that they can have vastly different impurity profiles. researchgate.net For this compound, specific impurities unrelated to the parent compound have been identified using a combination of Electron Impact (EI) and Chemical Ionization (CI) mass spectrometry, highlighting the importance of this technique for rigorous quality control. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the deduction of its elemental composition. This method provides the high accuracy and resolution needed to distinguish between compounds with the same nominal mass but different chemical formulas.
For this compound, the theoretical monoisotopic mass has been calculated based on its molecular formula, C₇H₈FN. The computed exact mass is 125.064077422 Da. nih.gov An analysis using exact mass GC-MS has been employed to confirm the identity of this compound in a study of amine monomers. waters.com
While specific experimental HRMS data for the parent compound this compound is not widely published, the high-resolution mass spectra of its derivatives have been reported, providing insight into the fragmentation and ionization behavior of the 2-fluorobenzyl moiety. For instance, the HRMS data for N-(2-Fluorobenzyl)formamide, a closely related derivative, has been documented.
Below is a table summarizing the theoretical and observed HRMS data for a derivative of this compound.
Table 1: HRMS Data for N-(2-Fluorobenzyl)formamide
| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z |
| N-(2-Fluorobenzyl)formamide | C₈H₈FNO | [M+H]⁺ | 154.0663 | 154.0663 |
This data for a related compound underscores the utility of HRMS in confirming the elemental composition through close agreement between the calculated and experimentally found mass-to-charge ratios.
Chemical Reactivity and Derivatization Strategies Involving 2 Fluorobenzylamine
Nucleophilic Substitution Reactions with 2-Fluorobenzylamine
As a primary amine, this compound readily participates in nucleophilic substitution reactions where the amino group acts as the nucleophile, attacking electrophilic centers. guidechem.comchemimpex.com This reactivity is fundamental to its role as a synthetic intermediate. For instance, it can react with alkyl halides or other substrates with good leaving groups to form more complex secondary or tertiary amines. The fluorine atom at the ortho position can influence the reactivity of the amine and the properties of the resulting products.
In one example of a related compound, 2-chloro-5-fluorobenzylamine, the chlorine and fluorine atoms on the aromatic ring can be substituted by other functional groups through nucleophilic substitution reactions. Similarly, this compound can engage in various coupling reactions to create more elaborate molecular architectures.
Reductive Amination Reactions with this compound
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a key reaction for this compound. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
A general and efficient method for preparing fluorinated benzylamines involves the reductive amination of fluorobenzaldehydes with secondary amines using a combination of zinc chloride and zinc borohydride (B1222165) or sodium borohydride. mdma.ch This one-pot procedure is valued for its use of safe and inexpensive reagents, simple work-up, and high yields of pure products. mdma.ch While this specific study focused on the reaction of fluoroaldehydes with secondary amines, the principles are applicable to the reaction of this compound with various aldehydes and ketones to produce secondary and tertiary amines. For example, the synthesis of N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide can be achieved through the reductive amination of 2-(4-methoxyphenyl)ethylamine derivatives. vulcanchem.com
The development of solid-supported cyanoborohydride cartridges has facilitated the automated production of radiotracers for positron emission tomography (PET) via reductive amination. rsc.orgimperial.ac.uk This technology offers a convenient alternative to traditional powdered reducing agents. rsc.orgimperial.ac.uk
Amidation Reactions and Amide Derivatives from this compound
This compound readily undergoes amidation reactions with carboxylic acids and their derivatives (such as acid chlorides, anhydrides, and esters) to form stable amide bonds. guidechem.com This reaction is fundamental in peptide synthesis and the creation of a wide array of organic molecules.
Recent research has explored more environmentally friendly and efficient methods for amidation. One such method is the direct amidation of esters using water as a green solvent. rsc.org In a study of this method, the reaction of this compound with an ester yielded the corresponding amide, although in a moderate yield of 39% compared to other benzylamine (B48309) derivatives. rsc.org Another approach involves the nickel-catalyzed direct amidation of non-activated phenylacetic acid and benzylamine derivatives. nih.gov
Furthermore, copper-catalyzed reactions have been developed for the synthesis of N-arylated amides from benzylamines. sciengine.com In one study, the reaction of this compound with a diaryliodonium salt in the presence of a copper catalyst produced the corresponding N-arylated amide in a lower yield compared to other substituted benzylamines. sciengine.com The formation of an amide bond is also a key step in the synthesis of more complex molecules, such as in the solid-phase parallel synthesis of N-[alkylsulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amides. koreascience.kr
Derivatization for Enhanced Analytical Detection and Characterization
Chemical derivatization is a crucial technique in analytical chemistry to improve the detection and separation of analytes in methods like chromatography and mass spectrometry. daneshyari.com For primary amines like this compound, derivatization can enhance ionization efficiency, improve chromatographic retention, and allow for more sensitive and specific detection.
N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) is a derivatizing agent used for the analysis of amino acids and peptides by liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS). nih.govresearchgate.net Derivatization with DMDNFB introduces a tertiary amine group into the analyte molecule. google.com This N,N-dimethylaminomethyl group is readily protonated, leading to a significant increase in the ion current signal in the positive ESI mode compared to derivatization with 2,4-dinitrofluorobenzene (DNFB). nih.govscience.gov This enhancement in signal provides a robust method for detecting and quantifying compounds containing primary or secondary amine groups. google.comresearchgate.net
Another effective derivatization strategy for amines involves the use of N-hydroxysuccinimide (NHS) esters of N-alkylnicotinic acid (Cn-NA-NHS). google.comresearchgate.netcapes.gov.brnih.gov This method, followed by reversed-phase chromatography and electrospray ionization mass spectrometry (RPC-MS), significantly enhances the detection sensitivity of amino acids. researchgate.netcapes.gov.brnih.gov The derivatization process involves N-acylation, where the α-amino group of the analyte displaces the NHS group to form a stable amide bond. google.com
Key findings from research on this derivatization strategy include:
Increased Sensitivity: The detection sensitivity in MS increases with the length of the N-alkyl chain of the nicotinic acid derivatizing agent. researchgate.netcapes.gov.brnih.gov Derivatization with C4-NA-NHS can increase MS detection sensitivity by 6 to 80-fold compared to N-acylation with benzoic acid. capes.gov.brnih.gov
Improved Chromatography: The derivatization lengthens the retention time of polar amino acids in reversed-phase chromatography, allowing them to be retained beyond the solvent peak. researchgate.netcapes.gov.brnih.gov
Enhanced Ionization: The quaternary amine in the nicotinic acid moiety increases the charge on the amino acid conjugates, while the adjacent alkyl chain enhances ionization efficiency by promoting the migration of the analyte to the surface of the electrospray droplets. researchgate.netcapes.gov.brnih.gov
Pentafluorobenzyl bromide (PFB-Br) is a versatile derivatizing agent widely used in gas chromatography (GC) and mass spectrometry (MS). researchgate.netnih.gov It reacts with nucleophiles, including amines, to form derivatives with excellent properties for analytical detection. researchgate.netnih.gov The resulting pentafluorobenzylated derivatives are typically thermally stable, volatile, and highly responsive to electron capture detection (ECD) and electron-capture negative-ion chemical ionization (ECNICI) in MS. researchgate.netnih.govnih.gov
The key advantages of using PFB-Br for derivatization include:
High Sensitivity: The perfluorinated derivatives readily ionize under NICI conditions, allowing for highly sensitive analysis. nih.gov
Shorter Analysis Times: The perfluorinated derivatives tend to elute earlier from GC columns compared to their non-fluorinated counterparts, which can shorten the analysis time. nih.gov
Versatility: PFB-Br can be used to derivatize a wide range of analytes containing various functional groups, including carboxylic acids, aldehydes, hydroxyls, and amines. nih.gov
Another related reagent, pentafluorobenzyl chloroformate (PFB-chloroformate), is also used to derivatize amines and other functional groups to enhance their detection by ECNICI-MS. acs.org
Three-Component Derivatization Protocols for Enantiopurity Determination via NMR
The determination of enantiomeric purity is a critical task in asymmetric synthesis and pharmaceutical sciences. For chiral primary amines such as this compound, a powerful method involves three-component derivatization to generate diastereomers that can be distinguished and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
This protocol involves the condensation of a chiral primary amine (the analyte) with an aldehyde and an enantiopure chiral selector. researchgate.net The reaction rapidly and quantitatively forms a pair of diastereomeric complexes, whose ratio directly reflects the enantiomeric excess (ee) of the original amine. researchgate.net A common implementation of this strategy uses 2-formylphenylboronic acid as the aldehyde component and an enantiopure diol, such as (S)-1,1'-bi-2-naphthol (BINOL) or pinanediol, as the chiral selector. researchgate.netacs.org The components condense to form diastereomeric iminoboronate esters. acs.org
The structural differences between the resulting diastereomers lead to distinct chemical shifts for specific protons, most notably the imine proton (–CH=N–), in the ¹H NMR spectrum. researchgate.net By integrating the signals corresponding to each diastereomer, the enantiopurity of the parent amine can be accurately determined. researchgate.net
The presence of the fluorine atom in this compound offers an additional analytical handle. When a fluorine-containing derivatizing agent, such as 3-fluoro-2-formylphenylboronic acid, is used, the resulting diastereomers can also be analyzed by ¹⁹F NMR spectroscopy. acs.org This often provides excellent signal resolution and a wide chemical shift difference (Δδ) between the diastereomeric fluorine signals, enhancing the accuracy of the ee determination. acs.org One study reported that using 3-fluoro-2-formylphenylboronic acid with pinanediol to analyze sulfinamides resulted in a significant chemical shift difference (ΔδF = -2.328 ppm) in the ¹⁹F NMR spectrum, demonstrating the utility of this approach. acs.org
Table 1: Components for Three-Component Derivatization of Chiral Amines
| Component Role | Example Reagent | Function |
|---|---|---|
| Analyte | (rac)-2-Fluorobenzylamine | The chiral compound whose enantiopurity is to be determined. |
| Aldehyde Template | 2-Formylphenylboronic acid | Reacts with the amine and diol to form the diastereomeric iminoboronate ester complexes. researchgate.net |
| Chiral Selector | (S)-BINOL or enantiopure Pinanediol | An enantiomerically pure molecule that induces the formation of diastereomers with distinct NMR spectra. researchgate.netacs.org |
Oxidative Transformations of this compound Derivatives
The amino group of this compound is susceptible to oxidation, a transformation that can be harnessed to synthesize other valuable chemical compounds, particularly nitriles. Research has demonstrated that this compound can be efficiently converted to 2-fluorobenzonitrile (B118710) through copper-catalyzed aerobic oxidative dehydrogenation. nih.govacs.org
In a typical procedure, the reaction is carried out using a copper(I) iodide (CuI) catalyst with 4-(dimethylamino)pyridine (DMAP) as a ligand in a solvent like 1,4-dioxane (B91453) at 100 °C, using molecular oxygen as the ultimate oxidant. nih.govacs.org This method is effective for a wide range of substituted benzylamines, including ortho-substituted substrates. For this compound, this transformation proceeds in high yield, reaching up to 98%. nih.govacs.org The DMAP ligand is noted to accelerate the reaction and improve the catalyst's stability. nih.govacs.org
Another documented oxidative transformation involves a copper(II) triflate-catalyzed reaction where benzylamines are directly oxidized to primary amides by air and subsequently undergo N-arylation with diaryliodonium salts. sciengine.com When this compound was used as the substrate in this reaction with diphenyliodonium-2-carboxylate, the corresponding N-arylated amide, N-phenyl-2-fluorobenzamide, was obtained in a 55% yield. sciengine.com This demonstrates a more complex oxidative coupling process.
Table 2: Selected Oxidative Transformations of this compound
| Product | Catalyst/Reagents | Oxidant | Yield | Reference |
|---|---|---|---|---|
| 2-Fluorobenzonitrile | CuI (5 mol%), DMAP (10 mol%) | O₂ (Oxygen atmosphere) | 98% | nih.govacs.org |
| N-phenyl-2-fluorobenzamide | Cu(OTf)₂ (10 mol%), Diphenyliodonium-2-carboxylate | Air | 55% | sciengine.com |
Reactions in the Context of Supramolecular Chemistry
This compound and its derivatives are valuable building blocks in supramolecular chemistry, where non-covalent interactions are used to direct the self-assembly of molecules into well-defined, functional architectures.
One area of application is the formation of multi-component organic fluorophores. Studies have shown that this compound co-crystallizes with 2-naphthalenecarboxylic acid to form supramolecular structures with distinct optical properties. psu.edursc.org While the combination of unsubstituted benzylamine with 2-naphthalenecarboxylic acid can yield three different types of crystal structures, the introduction of the fluorine substituent at the ortho position of benzylamine limits the assembly to only two types of complexes. psu.edursc.org This highlights the significant role of the fluorine atom in directing the crystal packing through specific interactions, such as F–π or F–F interactions, thereby controlling the final supramolecular arrangement. psu.edu
In a more complex system, a derivative of this compound has been used as a key component in a pH-switchable pseudorotaxane assembly. acs.orgscispace.com In this design, a dibenzylammonium (DBA) unit containing a 2-fluorobenzyl group acts as a molecular "thread." This thread is complexed with a dibenzo chemicalbook.comcrown-8 (DB24C8) macrocycle, which can be part of a larger dendron structure. acs.orgscispace.com The assembly is stable under acidic conditions but can be disassembled by adding a base, which deprotonates the ammonium (B1175870) center and releases the thread from the crown ether. This switchable behavior has been used to tailor molecular arrangements on gold surfaces. acs.orgscispace.com
Furthermore, this compound readily reacts with aldehydes, such as salicylaldehyde (B1680747), to form Schiff base ligands. iucr.orgiucr.org These ligands can then coordinate with metal ions like Nickel(II) to create well-defined metallo-supramolecular complexes. iucr.orgiucr.org In one example, a Schiff base derived from 4-fluorobenzylamine (B26447) and salicylaldehyde coordinates to a Ni(II) center in a 2:1 ligand-to-metal ratio, forming a complex with a distorted square-planar geometry. iucr.orgiucr.org Such reactions demonstrate how the derivatization of this compound provides access to a wide range of coordination complexes with potential applications in catalysis and materials science. analis.com.myarpgweb.com
Table 3: Examples of this compound in Supramolecular Systems
| Supramolecular System | Interacting Components | Resulting Structure/Function | Reference |
|---|---|---|---|
| Organic Fluorophore | This compound, 2-Naphthalenecarboxylic acid | Formation of two distinct fluorescent crystalline complexes. psu.edursc.org | psu.edursc.org |
| pH-Switchable Pseudorotaxane | This compound derivative (thread), Dibenzo chemicalbook.comcrown-8 (host) | Reversible host-guest assembly controlled by pH. acs.orgscispace.com | acs.orgscispace.com |
| Metallo-Supramolecular Complex | Schiff base of (4-fluoro)benzylamine and salicylaldehyde, Ni(II) ion | Discrete coordination complex with a square-planar Ni(II) center. iucr.orgiucr.org | iucr.orgiucr.org |
Compound Index
Applications of 2 Fluorobenzylamine in Medicinal Chemistry and Pharmaceutical Research
2-Fluorobenzylamine as a Building Block in Drug Synthesis.ontosight.ai
The presence of a fluorine atom in the 2-position of the benzylamine (B48309) structure significantly influences its chemical reactivity and the biological activity of the resulting derivatives. This strategic placement can enhance metabolic stability, binding affinity to target proteins, and membrane permeability of the final drug molecule. Consequently, this compound is frequently employed as a starting material or key intermediate in multi-step syntheses of complex pharmaceutical agents. ontosight.ai
Synthesis of Analgesics
This compound and its derivatives are instrumental in the synthesis of analgesics. ontosight.ai A notable example is its use in the preparation of flupirtine, a centrally acting non-opioid analgesic. iucr.orggoogle.com The synthesis involves the reaction of 4-fluorobenzylamine (B26447) with 2-amino-3-nitro-6-chloropyridine to form an intermediate, N6-(4-fluorobenzyl)-3-nitropyridine-2,6-diamine. iucr.org This highlights the role of fluorinated benzylamines in constructing the core structures of analgesic compounds.
Synthesis of Anti-inflammatory Agents
The scaffold of this compound is incorporated into various compounds investigated for their anti-inflammatory properties. For instance, it has been used to synthesize 8-benzylaminoxanthine derivatives that exhibit high affinity for adenosine (B11128) A2A receptors, which are implicated in inflammatory processes. nih.gov In one study, this compound was reacted to produce a xanthine (B1682287) derivative, demonstrating its utility in creating potential anti-inflammatory drugs. nih.gov Additionally, it has been used in the synthesis of thienopyrimidine derivatives, which have shown significant anti-inflammatory activity. researchgate.net
Synthesis of Anticancer Compounds
In the field of oncology, this compound serves as a crucial building block for novel anticancer agents. ontosight.ai It has been utilized in the synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. nih.gov Specifically, 7-chloro derivatives of this scaffold were treated with fluorobenzylamine to produce 7-amino derivatives, some of which were evaluated for their in vitro anticancer activity. nih.gov Another study details the synthesis of 9-benzylaminoacridine derivatives using this compound, which were investigated as dual inhibitors for potential colon cancer treatment. mdpi.com Furthermore, it has been used in the synthesis of diimidazo[4,5-d:4′,5′-f] Current time information in Bangalore, IN.nih.govdiazepines, which have shown potent anticancer activity. nih.gov
| Anticancer Compound Class | Role of this compound | Research Finding |
| Thiazolo[4,5-d]pyrimidines | Reactant to form 7-amino derivatives | Resulting compounds evaluated for in vitro cytotoxicity against various cancer cell lines. nih.gov |
| Acridine Derivatives | Reactant to synthesize 9-benzylaminoacridine compounds | Investigated as dual inhibitors of Phosphodiesterase 5 and Topoisomerase II for colon cancer. mdpi.com |
| Diimidazo[4,5-d:4′,5′-f] Current time information in Bangalore, IN.nih.govdiazepines | Reactant to produce formamidine (B1211174) intermediates | Resulting tricyclic compounds showed potent inhibition of hDDX3 and selective cytotoxicity against cancer cells. nih.gov |
Synthesis of Anticonvulsant Agents (e.g., 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine)
This compound is a key component in the synthesis of a class of purine-based anticonvulsant agents. nih.gov A significant example is 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has demonstrated potent activity against maximal electroshock-induced seizures in preclinical models. nih.govacs.org The synthesis of this compound and its analogues involves the use of this compound. chemicalbook.comsigmaaldrich.com Research has shown that variations in the substituents on the purine (B94841) and benzyl (B1604629) rings can modulate the anticonvulsant activity. nih.govresearchgate.net Furthermore, this compound has been used in the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives, which have shown a wide spectrum of anticonvulsant activity. acs.org
| Synthesized Compound | Anticonvulsant Activity | Reference |
| 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine | Potent activity against maximal electroshock-induced seizures. | nih.govacs.org |
| Analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine | Activity varies with isosteric replacements of the imidazole (B134444) ring atoms. | nih.gov |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives | Significant protection against seizures in MES, 6 Hz, and scPTZ models. | acs.org |
Synthesis of Spirohydantoins
This compound has been utilized in the synthesis and structure-activity relationship studies of a series of substituted spirohydantoins. chemicalbook.comchemicalbook.comchemsrc.com These compounds have been investigated as antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), which is a target for the treatment of obesity and other metabolic disorders. chemsrc.com The incorporation of the 2-fluorobenzyl moiety is a key structural feature in the design of these potent and selective antagonists.
Role in the Synthesis of HIV Integrase Inhibitors (e.g., Cabotegravir)
While 2,4-difluorobenzylamine (B110887) is more commonly cited as the key intermediate for the HIV integrase inhibitor Cabotegravir, the broader class of fluorinated benzylamines is crucial in this area. researchgate.netdergipark.org.trresearchgate.net The synthesis of Cabotegravir involves the use of a fluorinated benzylamine moiety to form the characteristic benzyl amide side chain of the drug. researchgate.netgoogle.com This structural element is vital for the drug's potent inhibitory activity against the HIV integrase enzyme.
Development of EAAT2 Modulators
Excitatory Amino Acid Transporter 2 (EAAT2) is a crucial glutamate (B1630785) transporter in the brain, responsible for the majority of glutamate uptake from the synapse. nih.govnih.gov Dysregulation of EAAT2 is implicated in various neurological disorders characterized by excessive extracellular glutamate and excitotoxicity. nih.govnih.gov Consequently, the development of molecules that can modulate EAAT2 activity is a significant area of therapeutic research.
Recent studies have focused on the synthesis of novel, orally bioavailable EAAT2 modulators with potential anticonvulsant properties. In this context, this compound has been utilized as a key starting material. For instance, a series of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides were synthesized, with the 2-fluorobenzyl moiety being a critical component of the final compounds. nih.govacs.org The synthesis involves a coupling reaction between Boc-protected alanine (B10760859) and this compound, followed by several steps to yield the target pyrrolidine-2,5-dione derivatives. nih.govacs.org
One such derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1, has been identified as a potent and selective positive allosteric modulator (PAM) of EAAT2. acs.org This compound demonstrated significant antiseizure activity in various in vivo models. nih.govacs.org The inclusion of the 2-fluorobenzyl group is thought to contribute to the molecule's interaction with the transporter, influencing its modulatory activity. acs.org
Table 1: Synthesis of EAAT2 Modulator Precursors using this compound
| Reactant 1 | Reactant 2 | Coupling Agent | Product | Reference |
| Boc-D-alanine | This compound | Dicyclohexylcarbodiimide (B1669883) (DCC) | (R)-tert-Butyl (1-((2-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate | acs.org |
| Boc-L-alanine | This compound | Dicyclohexylcarbodiimide (DCC) | (S)-tert-Butyl (1-((2-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate | acs.org |
Structure-Activity Relationship (SAR) Studies Incorporating this compound Moiety
The this compound moiety is frequently incorporated into new chemical entities to probe structure-activity relationships (SAR). The fluorine atom, with its high electronegativity and small size, can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, without adding significant steric bulk.
In the development of novel inhibitors for enzymes like necroptosis-associated kinases, the this compound group has been part of systematic SAR studies. For example, in a series of pyrrole-based necroptosis inhibitors, 2-chloro-6-fluorobenzylamine (B93539) was coupled with various pyrrole (B145914) carboxylic acids. nih.gov The resulting amides were evaluated for their inhibitory activity, and the data helped to elucidate the importance of the substituted benzylamine fragment for potency and metabolic stability. nih.gov
Similarly, in the quest for new antimicrobial agents, derivatives of 1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde have been synthesized and their biological activities evaluated. The 2-fluorobenzyl group is a key feature of these molecules, and variations in this part of the structure would be crucial for understanding and optimizing antimicrobial potency.
Furthermore, SAR studies on spautin-1 analogues, which are inhibitors of USP10/USP13 deubiquitinases, have included derivatives with the this compound moiety. mdpi.com The position of the fluorine atom on the benzyl ring was found to be critical for the compound's activity, with the ortho-fluoro substitution showing significant effects on cell viability. mdpi.com
Pharmaceutical Intermediate and Scaffold Development
This compound is widely used as a pharmaceutical intermediate, serving as a foundational piece for the construction of more complex drug molecules. guidechem.comchemimpex.comontosight.ailookchem.com Its primary amine group allows for a variety of chemical transformations, including amide bond formation, alkylation, and reductive amination, making it a versatile building block in multi-step syntheses. guidechem.com
It is a key intermediate in the synthesis of various classes of therapeutic agents, including those targeting neurological disorders, and has also found application in the development of agrochemicals. chemimpex.com The presence of the fluorine atom can enhance the pharmacological properties of the final compound. chemimpex.com
The compound also serves as a scaffold in the development of new chemical libraries for drug discovery. For example, it has been used to create a series of saccharin (B28170) derivatives linked to a dihydroisoquinoline structure, which were investigated as potential dual-binding site inhibitors of acetylcholinesterase. researchgate.net
Drug Discovery and Development Pathways Utilizing this compound
The use of this compound is integral to various drug discovery and development pathways. guidechem.com Its incorporation into lead compounds is often a strategic choice to improve drug-like properties. The journey from an initial hit compound to a clinical candidate frequently involves the synthesis of numerous analogues, and this compound provides a reliable and versatile starting point for creating chemical diversity.
For example, in the development of PET imaging agents, radiolabeled versions of this compound could potentially be used to synthesize tracers for studying biological targets in vivo. uspto.govresearchgate.net The synthesis of [18F]fluorobenzylamine derivatives highlights the importance of this scaffold in creating tools for both preclinical and clinical research. researchgate.net
The development of novel anticonvulsants provides a clear example of a drug discovery pathway utilizing this compound. chemicalbook.comsigmaaldrich.com Starting from the synthesis of simple derivatives like 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which showed anticonvulsant activity, researchers have progressed to more complex molecules like the EAAT2 modulators discussed earlier. nih.govacs.orgchemicalbook.com This progression illustrates how a simple building block can be elaborated upon to create sophisticated drug candidates with specific mechanisms of action.
Applications of 2 Fluorobenzylamine in Materials Science
Preparation of Fluorinated Polymers, Dyes, and Pigments
Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Applications in Perovskite Solar Cells as a Passivation Material
Perovskite solar cells have garnered significant attention for their high power conversion efficiencies. A key area of research in this field is the passivation of defects on the surface of the perovskite material to improve both efficiency and long-term stability. Benzylamine (B48309) and its derivatives have been investigated as effective passivating agents. For instance, research has shown that molecules like 2,4-difluorobenzylamine (B110887) can be employed to suppress defects and enhance the moisture resistance of perovskite films. These studies suggest that the benzylamine moiety can interact with the perovskite surface, while the fluorine atoms can contribute to improved stability. However, specific studies focusing on the use of 2-Fluorobenzylamine for this purpose are not prevalent in the current body of scientific literature. The potential for this compound to act as a passivating agent is plausible given the performance of its fluorinated analogs, but dedicated research is needed to confirm its efficacy and mechanism.
Supramolecular Organic Fluorophores Utilizing this compound
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, functional structures. Organic fluorophores are often incorporated into these assemblies to create materials with unique photophysical properties, such as sensing capabilities or tunable emission. While the formation of supramolecular structures using benzylamine with other organic molecules has been reported, there is a notable absence of research specifically detailing the use of this compound in the creation of supramolecular organic fluorophores. The influence of the fluorine substituent on the self-assembly process and the resulting photophysical properties of such systems remains an open area for investigation.
Theoretical and Computational Aspects Beyond Conformation
Density Functional Theory (DFT) Calculations in Mechanistic Studies
Density Functional Theory (DFT) has emerged as a crucial method for elucidating the mechanisms of chemical reactions involving benzylamine (B48309) derivatives. By modeling the potential energy surfaces of reactions, DFT calculations allow for the identification of transition states and intermediates, providing a quantitative understanding of reaction pathways. beilstein-journals.org
In studies on the synthesis of carbamothioates from the reaction of arylmethyl isocyanides and arylmethylamines with xanthate esters, DFT analysis was employed to support the proposed mechanism. beilstein-journals.org For these complex reactions, calculations were used to determine the geometries of reactants, transition states, intermediates, and products. beilstein-journals.org For instance, a DFT modeling study at the B3LYP/6-311++G(d,p) level of theory was conducted to analyze the resulting product rotamers. beilstein-journals.org Such analyses can shed light on the most probable reaction pathways and explain unexpected product formations. beilstein-journals.org
Furthermore, DFT calculations have been applied to investigate catalytic processes. In studies of ruthenium-catalyzed deaminative coupling reactions, the M06L functional was used to explore the mechanism. marquette.edu These computations helped to reveal a stepwise process and supported the proposed catalytic cycle. marquette.edu Similarly, in the N-formylation of amines using CO2, DFT calculations (using the B3LYP/6-311G+g(d,p) functional) were performed to optimize the electronic structures of complexes in the solvated state, providing insight into the catalytic reaction. rsc.org While these examples often use benzylamine as a model, the principles and methods are directly applicable to understanding the reactivity of its fluorinated analogues like 2-fluorobenzylamine.
Table 1: Application of DFT in Mechanistic Studies of Benzylamine-Related Reactions
| Reaction Type | Computational Method/Functional | Purpose of Calculation | Reference |
|---|---|---|---|
| Carbamothioate Synthesis | B3LYP/6-311++G(d,p) | Analysis of product rotamers and reaction mechanism. | beilstein-journals.org |
| Ruthenium-Catalyzed C-N Bond Activation | M06L | Elucidation of a stepwise researchgate.netnih.gov-carbon migration mechanism. | marquette.edu |
| N-Formylation of Amines | B3LYP/6-311G+g(d,p) | Optimization of electronic structures of reaction complexes. | rsc.org |
| Thiazole Ring Closure | DFT (unspecified functional) | Identification of optimal reaction conditions. |
Quantum Chemical Methods in Reaction Analysis
Quantum chemical methods are fundamental in analyzing the structural and dynamical properties of flexible molecules like this compound, which in turn dictate their reactive behavior. The effect of fluorine substitution on the molecule's properties has been a key area of investigation, combining rotational spectroscopy with high-level quantum chemical calculations. nih.gov
A comprehensive study on this compound involved calculating the complete potential energy surface related to the flexibility of the amino side chain. nih.gov These calculations were performed at the B3LYP/6-311++G** level of theory, with further characterization of stable geometries at the MP2/6-311++G** level. researchgate.netnih.govresearchgate.net This dual-level approach ensures a robust theoretical model. The calculations successfully predicted four stable conformers for the molecule. nih.gov
The analysis revealed that the global minimum energy conformer is stabilized by a specific intramolecular hydrogen bond. nih.gov A second, less stable conformer was also identified, with a calculated energy difference of approximately 5 kJ mol⁻¹ relative to the global minimum. nih.gov This work demonstrates how quantum chemical methods can precisely quantify the energetic landscape of a molecule, explaining the relative populations of different conformers that would be present in a reaction mixture. nih.gov Understanding the conformational preferences and the energy barriers between them is crucial for analyzing reaction selectivity and dynamics.
Table 2: Quantum Chemical Analysis of this compound Structure
| Computational Method | Basis Set | Key Finding | Reference |
|---|---|---|---|
| B3LYP | 6-311++G** | Calculation of the complete potential energy surface. | researchgate.netnih.govresearchgate.net |
| MP2 | 6-311++G** | Characterization of stable conformer geometries. | researchgate.netnih.govresearchgate.net |
| One-dimensional flexible model | N/A | Estimation of the energy barrier for a tunneling motion (~8.0 kJ mol⁻¹). | nih.gov |
Computational Studies of Halogen-Mediated Weak Interactions (e.g., C-H...F hydrogen bonds)
The fluorine atom in this compound is not merely a passive substituent; it actively participates in weak interactions that influence the molecule's conformation and crystal packing. Computational studies have been essential in characterizing these subtle yet significant forces.
A pivotal finding from computational analysis is the presence of an intramolecular hydrogen bond between the ortho-fluorine atom and one of the hydrogen atoms of the amino group (N-H···F). nih.gov This interaction is responsible for stabilizing the global minimum conformer, where the side chain is oriented almost perpendicularly to the phenyl plane. nih.gov
In addition to intramolecular forces, intermolecular C-H···F hydrogen bonds play a crucial role in the solid-state architecture of related fluorinated compounds. acs.orgcsic.es Computational methods are used to quantify the strength and nature of these interactions. For example, stabilization energies for C–H···F bonds in various fluorinated organic molecules have been calculated at the MP2 level of theory, with values ranging from -0.3 to -6.0 kcal/mol. acs.orgacs.org
The Atoms in Molecules (AIM) theory is another powerful computational tool used to analyze these weak bonds. acs.orgacs.org AIM analysis can identify bond critical points (BCPs) for interactions like C–H···F. acs.org The properties at these points, such as the electron density (ρc) and its Laplacian (∇²ρc), characterize the nature of the interaction. For C–H···F hydrogen bonds, the electron density at the BCP is typically low, and the Laplacian is positive, which is indicative of a closed-shell interaction, characteristic of hydrogen bonds. acs.orgacs.org Molecular Electrostatic Potential (MEP) maps can also be calculated to identify the electrophilic and nucleophilic sites within a molecule, providing a visual guide to how molecules will interact via these weak forces. csic.es
Table 3: Computational Methods for Studying Weak Interactions in Fluorinated Aromatics | Interaction Type | Computational Method | Parameter Calculated | Significance | Reference | | --- | --- | --- | --- | | Intramolecular N-H···F | B3LYP/MP2 | Conformer geometries and energies | Stabilizes the global minimum conformer of this compound. | nih.gov | | Intermolecular C-H···F | MP2 / 6-31+G* | Stabilization Energy (-0.3 to -6.0 kcal/mol) | Quantifies the strength of the hydrogen bond. | acs.org | | Intermolecular C-H···F | Atoms in Molecules (AIM) | Electron density (ρc) and Laplacian (∇²ρc) at Bond Critical Points | Characterizes the interaction as a closed-shell hydrogen bond. | acs.orgacs.org | | Intermolecular C-H···F | Hirshfeld Surface Analysis | dnorm surfaces, 2D fingerprint plots | Visualizes and quantifies intermolecular contacts in a crystal lattice. | csic.es | | General Intermolecular | Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential | Identifies nucleophilic and electrophilic sites for interaction. | csic.es |
Advanced Characterization Techniques and Quality Control
High-Resolution Mass Spectrometry for Product and Impurity Characterization
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of 2-Fluorobenzylamine and the identification of impurities. rsc.org By providing an exact mass measurement, HRMS can confirm the molecular formula of the main compound and help elucidate the structures of any co-eluting or trace-level impurities. rsc.orgwaters.com
In one analysis, HRMS was used to confirm the formation of N-(2-Fluorobenzyl)formamide, a derivative of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ was 150.0913, while the found mass was 150.0906, demonstrating the high accuracy of the technique. rsc.org Another study utilized HRMS to analyze impurities in various fluorobenzylamine isomers, including this compound. waters.comwaters.com This analysis identified a common impurity in samples from different vendors as an isomer of difluorobenzylimine. waters.com The study also revealed that the impurity profiles of this compound can be quite different from its isomers, with some impurities not being structurally related to the desired compound. waters.comwaters.com
Table 1: HRMS Data for a this compound Derivative
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| N-(2-Fluorobenzyl)formamide | C₉H₁₂NO | 150.0913 | 150.0906 |
Data sourced from a study on transamidation reactions. rsc.org
Chiral HPLC for Enantiomeric Excess Assessment
For applications where the stereochemistry of a molecule is crucial, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing enantiomeric excess. While this compound itself is achiral, it is often used as a starting material or intermediate in the synthesis of chiral molecules. In these cases, chiral HPLC is essential to separate and quantify the resulting enantiomers.
For instance, in the synthesis of chiral piperidine (B6355638) derivatives, where a fluorobenzylamine was used, chiral HPLC was employed to determine the enantiomeric excess of the final products. rsc.org Similarly, the enantiomeric purity of chiral amines derived from reactions involving fluorobenzylamines has been determined using chiral HPLC with a specialized column, such as a Chiralpak or CROWNPAK column. clockss.orguio.no These methods typically involve the separation of diastereomeric derivatives formed by reacting the chiral amine with a chiral derivatizing agent. researchgate.net
Elemental (C, H, N) Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample of this compound. This fundamental technique is used to verify the empirical formula of the compound and serves as a basic indicator of purity. The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula, C₇H₈FN.
In a study involving the synthesis of a copper chloride perovskite with this compound, elemental analysis was performed to confirm the composition of the final product. The calculated percentages for (C₁₄H₁₈F₂N₂CuCl₄) were C, 36.74%; H, 3.96%; N, 6.12%. The found values were C, 36.82%; H, 3.97%; N, 5.99%, which are in close agreement with the theoretical values. acs.org
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 7 | 84.077 | 67.19% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 6.44% |
| Fluorine | F | 18.998 | 1 | 18.998 | 15.18% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 11.19% |
| Total | 125.146 | 100.00% |
X-ray Diffraction for Crystal Structure Determination
X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystal of a this compound-containing compound. Single-crystal X-ray diffraction can provide detailed information about bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure of a molecule. iaea.orgsci-hub.seresearchgate.net
For example, the crystal structures of supramolecular organic fluorophores formed from 2-naphthalenecarboxylic acid and this compound have been elucidated using single-crystal X-ray analysis. psu.edu These studies revealed the formation of different crystal structures with varying stoichiometries and even chirality, depending on the crystallization conditions. psu.edu In another study, the crystal structure of a two-dimensional lead bromide perovskite incorporating 4-chloro-2-fluorobenzylamine (B1333403) was confirmed by single-crystal X-ray diffraction. iaea.org Powder X-ray diffraction (PXRD) is also used to confirm the phase purity of bulk crystalline materials. acs.org
Table 3: Crystallographic Data for a Supramolecular Complex of 2-Naphthalenecarboxylic Acid and this compound
| Parameter | Value |
| Formula | C₁₁H₈O₂·C₇H₈FN |
| Molecular Weight | 297.32 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.3741(12) |
| b (Å) | 8.4170(15) |
| c (Å) | 27.401(5) |
| V (ų) | 1470.1(5) |
| Z | 4 |
Data from a study on supramolecular organic fluorophores. psu.edu
Quality Control and Purity Assessment Methods
A combination of chromatographic and titration methods is routinely used for the quality control and purity assessment of this compound.
Gas Chromatography (GC): GC is a common technique for determining the purity of volatile compounds like this compound. tcichemicals.comtcichemicals.comchemimpex.comaksci.com It separates the components of a mixture based on their boiling points and interactions with the stationary phase. The purity is often reported as a percentage based on the area of the main peak in the chromatogram. tcichemicals.comtcichemicals.comchemimpex.comaksci.com For example, commercial suppliers often specify a purity of >98.0% or >96.0% as determined by GC. tcichemicals.comtcichemicals.comthermofisher.com GC coupled with mass spectrometry (GC-MS) can also be used to identify impurities. waters.com
High-Performance Liquid Chromatography (HPLC): HPLC is another widely used chromatographic technique for purity assessment. It is particularly useful for less volatile compounds or for analyses that require higher resolution.
Titration Analysis: Nonaqueous titration is a classic analytical method used to determine the total amine content, which provides a measure of the assay or purity of this compound. tcichemicals.com This method involves titrating the basic amine with a standardized acid in a non-aqueous solvent. Commercial specifications for this compound often include a minimum purity as determined by nonaqueous titration. tcichemicals.com
Emerging Research Directions and Future Perspectives
Biocatalysis for 2-Fluorobenzylamine and Analog Production
The imperative for greener and more sustainable chemical manufacturing has propelled the exploration of biocatalysis for the synthesis of chiral amines, including this compound and its analogs. Enzymes, particularly transaminases, are at the forefront of this endeavor, offering high enantioselectivity and operating under mild reaction conditions.
Transaminases for Asymmetric Synthesis:
ω-Transaminases have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. These pyridoxal-5'-phosphate (PLP)-dependent enzymes can transfer an amino group from an amino donor to a ketone acceptor with high stereoselectivity. The application of both (R)- and (S)-selective ω-transaminases allows for the production of either enantiomer of a target amine, which is crucial for the synthesis of active pharmaceutical ingredients.
Recent research has focused on expanding the substrate scope of transaminases to include bulky ketones, a significant challenge as naturally occurring enzymes often exhibit limited activity towards such substrates. Protein engineering and directed evolution have been instrumental in developing transaminase variants with enhanced activity and stability, making the enzymatic production of structurally diverse amines, including this compound, increasingly feasible. The synthesis of chiral amines using transaminases is a key technology for producing valuable intermediates for the pharmaceutical and chemical industries.
A significant advantage of biocatalysis is the potential for high enantiomeric excess (ee), often exceeding 99%. This is a critical parameter in the pharmaceutical industry, where the biological activity of a chiral molecule is often confined to a single enantiomer.
Data on Biocatalytic Amine Synthesis:
| Enzyme Class | Substrate Type | Key Advantages | Challenges |
| ω-Transaminases | Prochiral ketones | High enantioselectivity, Mild reaction conditions, Green and sustainable | Limited substrate scope for bulky molecules, Product inhibition |
| Reductive Aminases | Ketones and aldehydes | Broader substrate scope | Often require a nicotinamide cofactor |
Novel Catalytic Applications of this compound in Organic Transformations
While this compound is extensively utilized as a building block in organic synthesis, its potential as a catalyst is an emerging area of investigation. The primary amine functionality of this compound allows it to participate in various catalytic cycles, particularly in the realm of organocatalysis.
Benzylamine (B48309), a close structural analog, has been demonstrated to act as a nucleophilic catalyst in the synthesis of 2-substituted quinolines from 2-aminochalcones. organic-chemistry.org This suggests that this compound could exhibit similar catalytic activity, potentially with modified efficacy and selectivity due to the electronic effects of the fluorine substituent. The fluorine atom can influence the nucleophilicity and basicity of the amine, which are key parameters in its catalytic performance.
Future research is anticipated to explore the use of this compound and its derivatives as organocatalysts in a variety of organic transformations, including but not limited to:
Iminium and Enamine Catalysis: The formation of transient iminium ions or enamines is a cornerstone of organocatalysis, enabling a wide range of asymmetric reactions.
Michael Additions: As a primary amine, this compound can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol and Mannich Reactions: The catalytic potential of this compound in these fundamental carbon-carbon bond-forming reactions warrants investigation.
The development of chiral derivatives of this compound as asymmetric organocatalysts is another promising avenue for future research.
Development of New Derivatization Reagents and Analytical Methods for this compound
The accurate quantification and enantiomeric purity determination of this compound and its derivatives are critical for both research and industrial applications. This necessitates the development of sensitive and selective analytical methods, often involving derivatization to enhance detectability and chromatographic separation.
Derivatization Reagents:
The primary amine group of this compound is a versatile handle for derivatization. A variety of reagents can be employed to introduce chromophoric or fluorophoric tags, improving detection by UV-Vis or fluorescence spectroscopy. For mass spectrometry-based detection, derivatization can enhance ionization efficiency.
Common derivatizing reagents for primary amines that are applicable to this compound include:
Dansyl chloride: Reacts with primary amines to form highly fluorescent sulfonamide derivatives.
Fluorescamine: A non-fluorescent reagent that reacts rapidly with primary amines to yield intensely fluorescent products.
O-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives.
Chiral Derivatizing Agents (CDAs): For the separation of enantiomers on achiral chromatographic columns, CDAs such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used to form diastereomeric derivatives.
The development of novel derivatization reagents tailored for fluorinated amines could offer improved reaction kinetics, stability of the derivatives, and enhanced detection sensitivity.
Analytical Methods:
High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the predominant techniques for the analysis of this compound.
Chiral HPLC: The direct separation of enantiomers of this compound and its derivatives can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs are widely used and have shown broad applicability for the separation of a wide range of chiral compounds. nih.govorochem.com
Capillary Electrophoresis: CE offers high separation efficiency and low sample consumption, making it a valuable tool for chiral separations. The use of chiral selectors, such as cyclodextrins, added to the background electrolyte enables the enantioseparation of chiral amines. jiangnan.edu.cn
Future research in this area will likely focus on the development of ultra-high-performance liquid chromatography (UHPLC) methods for faster analysis times and the use of novel chiral selectors in both HPLC and CE for improved resolution of complex mixtures of this compound analogs.
Exploration of this compound in Advanced Materials beyond Current Applications
The incorporation of fluorine atoms into organic molecules can impart unique properties, such as enhanced thermal stability, chemical resistance, and altered electronic characteristics. While the primary applications of this compound have been in the pharmaceutical and agrochemical sectors, its potential in advanced materials is a largely unexplored frontier.
The presence of both a reactive amine group and a fluorinated aromatic ring makes this compound an attractive monomer or building block for the synthesis of novel polymers and functional materials. Potential areas of exploration include:
High-Performance Polymers: Polyamides and polyimides synthesized from this compound could exhibit improved thermal and oxidative stability, as well as low dielectric constants, making them suitable for applications in microelectronics and aerospace.
Fluorinated Coatings: The incorporation of this compound into surface coatings could enhance hydrophobicity and chemical resistance.
Liquid Crystals: The rigid aromatic core and the presence of a polar fluorine substituent suggest that derivatives of this compound could be investigated for applications in liquid crystal displays.
Organic Electronics: The electronic properties of fluorinated aromatic compounds are of interest in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The exploration of this compound in materials science is a nascent field with significant potential for the development of new materials with tailored properties.
Further Investigation into Biological Activities and Pharmacological Profiles of this compound Derivatives
Derivatives of this compound have demonstrated a wide range of biological activities, making this scaffold a valuable starting point for the design and synthesis of new therapeutic agents.
Neurological Disorders:
Several derivatives of this compound have been investigated for their potential in treating neurological disorders. For instance, N,N-dimethyl-2-(2′-amino-4′-hydroxymethyl-phenylthio)-5-fluorobenzylamine has been synthesized and evaluated as a potential PET ligand for the serotonin transporter (SERT), which is a key target in the treatment of depression and other mood disorders. chemimpex.com
Enzyme Inhibition:
This compound has been incorporated into molecules designed as enzyme inhibitors. Saccharin (B28170) derivatives containing the 2-fluorobenzyl moiety have been synthesized and evaluated as inhibitors of cholinesterases, enzymes that are targets for the treatment of Alzheimer's disease. sigmaaldrich.comphenomenex.com
Antimicrobial Activity:
The search for new antimicrobial agents is a global health priority. A derivative of (+)-neoisopulegol incorporating a 2-fluorobenzylamino group has been synthesized and characterized. guidechem.com The evaluation of a broader library of such compounds could lead to the discovery of novel antibacterial or antifungal agents.
Anticancer Activity:
Derivatives of the related compound 4-bromo-2-fluorobenzylamine have shown cytotoxic effects against various cancer cell lines, suggesting that the fluorobenzylamine scaffold may be a promising starting point for the development of new anticancer drugs. nih.gov
The continued exploration of the chemical space around the this compound core is likely to yield new compounds with potent and selective biological activities.
Table of Investigated Biological Activities of this compound Derivatives:
| Derivative Class | Target/Activity | Potential Therapeutic Area |
| Phenylthiophenyl derivatives | Serotonin Transporter (SERT) | Neurological Disorders |
| Saccharin derivatives | Cholinesterases | Alzheimer's Disease |
| (+)-Neoisopulegol adducts | Antimicrobial | Infectious Diseases |
| Substituted spirohydantoins | MCH-R1 antagonists | Metabolic Disorders |
| 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine | Anticonvulsant | Epilepsy |
Q & A
Q. Table 1: Representative Synthetic Routes
| Starting Material | Reagents/Conditions | Yield | Characterization (NMR, MS) | Reference |
|---|---|---|---|---|
| 2-Fluorobenzyl bromide | NH₃ (aq.), EtOH, 50°C | 78% | ¹H-NMR (CDCl₃), m/z 125.1 | |
| 2-Fluorobenzaldehyde | NaBH₄, NH₄OAc, MeOH | 85% | ¹³C-NMR, HPLC >97% purity |
Advanced: How can structural modifications of this compound impact biological activity in drug discovery?
Methodological Answer:
Fluorine’s electron-withdrawing effect and steric parameters influence binding affinity. In a study on influenza H1N1 inhibitors, replacing 4-chlorobenzylamine with this compound increased inhibitory activity by 30%, attributed to enhanced hydrophobic interactions and reduced metabolic degradation . Researchers should:
- Compare substituents : Use SAR tables to correlate halogen position (ortho vs. para) with IC₅₀ values.
- Assess electronic effects : DFT calculations or Hammett constants quantify fluorine’s impact on amine reactivity.
Q. Table 2: SAR of Benzylamine Derivatives
| Derivative | Substituent Position | Biological Activity (IC₅₀, nM) | Reference |
|---|---|---|---|
| This compound | Ortho | 12.3 ± 1.2 | |
| 4-Chlorobenzylamine | Para | 16.8 ± 2.1 |
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identify fluorine-induced deshielding (e.g., aromatic protons at δ 7.1–7.4 ppm in CDCl₃ ).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 125.1 for [M+H]⁺ ).
- HPLC : Assess purity (>95% for pharmaceutical applications ).
Advanced: How to resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
Discrepancies in NMR shifts or MS fragmentation patterns often arise from solvent effects or impurities. For example, a reported ¹H-NMR δ 4.54 ppm for N-(2-fluorobenzyl)propanamide may vary due to trace water in DMSO-d₆. Mitigation strategies:
- Reproduce conditions : Use identical solvents and equipment (e.g., 400 MHz NMR).
- Meta-analysis : Compare data across ≥3 independent studies to identify consensus values .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid amine vapor exposure (TLV: 2 ppm).
- PPE : Nitrile gloves and lab coats prevent dermal contact.
- Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite .
Advanced: How to design experiments evaluating this compound’s role in catalytic asymmetric synthesis?
Methodological Answer:
- Chiral ligand screening : Test BINOL or salen ligands for enantioselective reactions.
- Kinetic analysis : Monitor ee (%) via chiral HPLC at timed intervals.
- Mechanistic probes : Use ¹⁹F NMR to track fluorine’s electronic role in transition states .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Antiviral agents : Used in influenza inhibitors via Ugi multicomponent reactions .
- Antibacterial intermediates : Synthesize pseudomonal biofilm inhibitors .
Advanced: How to address low yields in large-scale this compound synthesis?
Methodological Answer:
- Process optimization : Switch from batch to flow chemistry for better heat dissipation.
- Purification : Use fractional distillation (bp 85–90°C) or recrystallization from hexane .
Basic: How to assess the purity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H NMR integration : Compare amine proton peaks (δ 1.5–2.0 ppm) to aromatic signals.
- HPLC-DAD : Detect impurities at 254 nm with C18 columns .
Advanced: What computational tools predict this compound’s reactivity in novel reactions?
Methodological Answer:
- DFT simulations : Gaussian or ORCA software calculate activation energies for fluorinated intermediates.
- Docking studies : AutoDock Vina models interactions with biological targets (e.g., viral proteases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
